N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPTFGRBGGMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemical Applications
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide serves as a valuable building block in organic synthesis. Its unique structural features allow it to be utilized in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:
- Oxidation : The indole moiety can be oxidized to form derivatives such as indole-3-carboxylic acid.
- Reduction : It can be reduced using agents like lithium aluminum hydride, yielding reduced indole derivatives.
- Substitution Reactions : Electrophilic substitution can occur on the indole ring, facilitating the introduction of various functional groups.
The compound's reactivity makes it an important reagent in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals.
Biological Applications
Research has indicated that this compound exhibits potential biological activities:
- Antitumor Activity : Similar compounds have shown effectiveness against solid tumors, particularly colorectal and lung cancers. The compound's structure may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties : Some studies suggest that derivatives of indole compounds can exhibit antiviral activities, potentially making this compound a candidate for further investigation in antiviral drug development .
- Anti-inflammatory Effects : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in mediating inflammatory responses. This interaction could lead to therapeutic applications in treating inflammatory diseases .
Medicinal Chemistry
The medicinal chemistry potential of this compound is significant:
- Drug Development : Its unique structure allows for modifications that enhance bioactivity and selectivity toward specific molecular targets. For instance, modifications have been made to improve its efficacy against carbonic anhydrase isoforms, which are implicated in various diseases including cancer .
- Case Studies : Research has demonstrated that related compounds exhibit promising results in preclinical trials for treating conditions such as cancer and inflammation. For example, studies on similar indole derivatives have shown marked antitumor activity against human solid tumors .
Industrial Applications
In addition to its biological significance, this compound is also explored for industrial applications:
- Material Science : The compound's structural properties make it suitable for developing new materials with specific functionalities.
- Pharmaceutical Manufacturing : As a precursor in the synthesis of pharmaceuticals, it contributes to the production of drugs targeting a range of health conditions.
Mechanism of Action
The mechanism of action of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and their impact on molecular properties:
(a) Antioxidant Activity
- Hydroxyimino-substituted Indole Acetamides (): Derivatives like 3j and 3a showed potent antioxidant activity in DPPH and FRAP assays due to halogen substituents (e.g., –Cl, –F) on the phenyl ring, which stabilize radical intermediates .
(b) Cytotoxicity
- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (): Exhibited moderate cytotoxicity, attributed to the oxoethyl group’s electron-withdrawing effects .
- Trifluoroacetyl-Indolyl Acetamides (): Fluorinated derivatives (e.g., 4f , 4g ) demonstrated enhanced bioactivity in pLDH assays, likely due to increased metabolic stability from trifluoroacetyl groups .
Key Research Findings
Urea vs.
Substituent Effects: Electron-withdrawing groups (e.g., –NO2 in ) increase reactivity but may reduce bioavailability due to polarity . Methoxy groups () improve lipophilicity, aiding membrane penetration .
Fluorine Substitution : Trifluoroacetyl groups () enhance metabolic stability and potency, though they may introduce toxicity risks .
Biological Activity
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises an indole ring, a ureido group, and an acetamide moiety, which contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.
Indole derivatives like this compound exhibit their biological effects through several mechanisms:
- Receptor Binding : These compounds can bind with high affinity to multiple receptors, modulating signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism.
- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Against Mycobacterium tuberculosis : A study highlighted the synthesis of related indole compounds that showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity at low concentrations .
- General Antibacterial and Antifungal Properties : The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus epidermidis and Candida albicans, showing moderate to strong inhibition .
Antioxidant and Antihyperglycemic Effects
Indole derivatives have been investigated for their antioxidant properties. One study reported that related compounds exhibited good to moderate inhibition against α-amylase, suggesting potential antihyperglycemic effects . The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, demonstrating the ability to neutralize reactive oxygen species.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
-
Antimycobacterial Efficacy :
A series of 1H-indoles were synthesized and tested for their ability to inhibit Mtb growth. Among these compounds, one exhibited significant bactericidal activity at concentrations close to its MIC, demonstrating time-dependent kill kinetics similar to first-line drugs like rifampicin . -
Antioxidant Potential :
In vitro studies on various indole derivatives showed that they could effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Q & A
Q. What are the recommended synthetic routes for N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving urea coupling and acetamide formation. For example:
- Step 1 : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide .
- Step 2 : Introduce the indole-urea moiety via coupling with 1H-indol-3-yl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to remove unreacted intermediates. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the urea linkage (NH protons at δ 8.5–9.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- FT-IR : Validate urea (C=O stretch at ~1640 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 364.2) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antioxidant Activity : Use DPPH radical scavenging (IC50 calculation) and FRAP assays .
- Anticancer Potential : Conduct MTT assays on EGFR-overexpressing cell lines (e.g., A549 lung cancer), comparing IC50 values to reference inhibitors like gefitinib .
Advanced Research Questions
Q. What structural modifications enhance this compound's selectivity for EGFR mutants?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve binding to mutant EGFR (e.g., L858R/T790M). Compound 8b (fluoro-substituted analog) showed an IC50 of 14.8 nM against EGFR mutants .
- Hydrogen Bonding : Optimize urea linker geometry to interact with Thr790 and Met793 residues via molecular docking (e.g., Schrödinger Suite) .
Q. How do molecular dynamics simulations clarify interactions between this compound and formyl-peptide receptors (FPRs)?
- Methodological Answer :
- Receptor Docking : Use homology models of FPR2 to predict binding poses. The indole moiety may engage in π-π stacking with Phe257, while the urea group forms hydrogen bonds with Arg126 .
- Enantiomer Studies : Synthesize (R)- and (S)-enantiomers and compare agonist activity via calcium flux assays (e.g., FLIPR Tetra System) .
Q. What analytical strategies resolve contradictions in structure-activity relationship (SAR) data for indole-urea derivatives?
- Methodological Answer :
- Meta-Analysis : Compile IC50 data across studies and identify outliers using statistical tools (e.g., Grubbs’ test). For example, bulky substituents may improve potency in cell-based assays but reduce solubility .
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., methoxy vs. nitro groups) using QSAR software (e.g., MOE) .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
